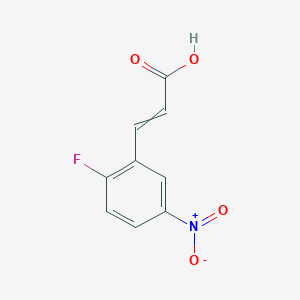

2-Fluoro-5-nitrocinnamic acid

Description

Overview of Cinnamic Acid Derivatives in Contemporary Organic and Medicinal Chemistry Research

Cinnamic acid and its derivatives are a cornerstone of natural product chemistry and medicinal research. beilstein-journals.orgnih.gov Found in a variety of plants, honey, and fruits, these compounds are biosynthesized via the shikimate pathway. beilstein-journals.orgjocpr.com The basic structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification, including the phenyl ring, the alkene double bond, and the carboxylic acid group. researchgate.net This versatility has allowed for the synthesis of a vast library of derivatives with a wide spectrum of biological activities. beilstein-journals.orgnih.gov

Cinnamic acid derivatives have been reported to exhibit an impressive array of pharmacological effects, including:

Antimicrobial and antifungal properties beilstein-journals.orgnih.gov

Anticancer and antimetastatic activity beilstein-journals.orgresearchgate.net

Antioxidant capabilities jocpr.comnih.gov

Anti-inflammatory effects nih.gov

Neuroprotective potential nih.gov

The biological efficacy of these derivatives is highly dependent on the nature and position of the substituents on the cinnamic acid scaffold. nih.gov This has spurred significant research into the rational design and synthesis of novel cinnamate (B1238496) molecules with enhanced therapeutic potential. beilstein-journals.orgbeilstein-journals.org

Strategic Importance of Fluorine and Nitro Substituents in Chemical and Biological Systems

The introduction of fluorine and nitro groups into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties.

Fluorine , the most electronegative element, imparts unique characteristics to a molecule. bohrium.commosuljournals.com Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the properties of neighboring functional groups. bohrium.comu-tokyo.ac.jp Key benefits of incorporating fluorine include:

Enhanced Metabolic Stability: Fluorine can block metabolically labile sites, preventing oxidation by enzymes like cytochrome P450 and increasing the drug's half-life. bohrium.comtandfonline.com

Increased Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, enhancing the ligand's binding affinity. bohrium.comtandfonline.com

Modulation of pKa: Fluorine's inductive effect can alter the acidity or basicity of nearby functional groups, which can influence pharmacokinetic properties. bohrium.comu-tokyo.ac.jp

Improved Membrane Permeation: The increased lipophilicity of a C-F bond compared to a C-H bond can aid in penetrating hydrophobic protein pockets and crossing cell membranes. nih.gov

The nitro group is another powerful functional group in medicinal chemistry. Its strong electron-withdrawing nature can significantly influence a molecule's electronic properties. While sometimes associated with toxicity, the nitro group is a key component in several approved drugs and is explored for its potential in various therapeutic areas. For instance, 5-nitro-4,6-dithiocyanatopyrimidine has been utilized as a coupling reagent in the amidation of cinnamic acid. beilstein-journals.orgnih.gov

Current Research Landscape and Gaps for 2-Fluoro-5-nitrocinnamic Acid

While extensive research exists on cinnamic acid derivatives in general, the specific compound 2-Fluoro-5-nitrocinnamic acid appears to be less explored in dedicated studies. The available information primarily positions it as a building block or intermediate in the synthesis of more complex molecules. For instance, its precursor, 2-Fluoro-5-nitrobenzoic acid, is used in the synthesis of fluorescent probes and heterocyclic compounds. ossila.comchemicalbook.com

A significant research gap exists in the comprehensive evaluation of the intrinsic biological activities of 2-Fluoro-5-nitrocinnamic acid itself. While the individual contributions of the cinnamic acid scaffold, the fluorine atom, and the nitro group are well-documented, their combined effect in this specific arrangement warrants further investigation. There is a lack of published studies focusing on its potential as a standalone therapeutic agent or as a lead compound for further optimization.

Defined Research Objectives and Scope for In-depth Investigations

To address the existing knowledge gap, future research on 2-Fluoro-5-nitrocinnamic acid should focus on a systematic investigation of its chemical and biological properties. The primary objectives of such research should include:

Synthesis and Characterization: Development and optimization of synthetic routes to obtain high-purity 2-Fluoro-5-nitrocinnamic acid. A common method for synthesizing substituted cinnamic acids is the Knoevenagel condensation, which involves the reaction of a substituted benzaldehyde (B42025) with malonic acid. nih.govrsc.org

Physicochemical Profiling: Detailed determination of its physical and chemical properties, including solubility, pKa, and stability.

Biological Screening: A broad-based in vitro screening campaign to evaluate its potential antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of each functional group to its biological activity. For example, comparing its activity to 2-chloro-5-nitrocinnamic acid could provide insights into the role of the halogen substituent. biosynth.com

By pursuing these research objectives, a more complete understanding of the potential of 2-Fluoro-5-nitrocinnamic acid can be achieved, potentially uncovering a valuable new scaffold for drug discovery.

Data Tables

Table 1: Chemical and Physical Properties of 2-Fluoro-5-nitrocinnamic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-5-nitrocinnamic acid | Not readily available | C₉H₆FNO₄ | 211.15 | Not readily available |

| 2-Fluoro-5-nitrobenzoic acid | 7304-32-7 | C₇H₄FNO₄ | 185.11 | 142-144 chemicalbook.comnih.gov |

| 2-Chloro-5-nitrocinnamic acid | 36015-19-7 | C₉H₆ClNO₄ | 227.60 | 221 biosynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO4 |

|---|---|

Molecular Weight |

211.15 g/mol |

IUPAC Name |

3-(2-fluoro-5-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H6FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) |

InChI Key |

CQHVBNQUAFPJOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Process Development

Established and Evolving Synthetic Pathways to 2-Fluoro-5-nitrocinnamic Acid

The synthesis of the 2-Fluoro-5-nitrocinnamic acid framework is primarily achieved by forming the characteristic α,β-unsaturated carboxylic acid structure. This is typically accomplished by reacting 2-fluoro-5-nitrobenzaldehyde (B1301997) with a suitable two-carbon building block through various carbon-carbon bond-forming reactions.

Classical Condensation Reactions (e.g., Knoevenagel-Doebner, Perkin) and Their Refinements

Condensation reactions are foundational in the synthesis of cinnamic acids. The Knoevenagel-Doebner and Perkin reactions represent two of the most established methods.

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. alfa-chemistry.comwikipedia.org For the synthesis of 2-Fluoro-5-nitrocinnamic acid, this would involve the reaction of 2-fluoro-5-nitrobenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, often in a solvent like pyridine (B92270). wikipedia.orgbepls.combu.edu A key feature of the Doebner modification is the use of pyridine as the solvent, which facilitates a decarboxylation step when malonic acid is used, leading directly to the cinnamic acid derivative. wikipedia.orgorganic-chemistry.org

The Perkin reaction provides an alternative route, utilizing the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid. wikipedia.orglongdom.orglongdom.org To produce 2-Fluoro-5-nitrocinnamic acid, 2-fluoro-5-nitrobenzaldehyde would be heated with acetic anhydride and sodium acetate (B1210297). iitk.ac.inprepchem.com This reaction generally requires high temperatures and prolonged reaction times to proceed to completion. jk-sci.com Refinements to the classical Perkin reaction include the use of microwave irradiation to reduce reaction times significantly. jk-sci.com

| Reaction | Reactants | Typical Catalyst/Base | Key Features |

|---|---|---|---|

| Knoevenagel-Doebner Condensation | 2-Fluoro-5-nitrobenzaldehyde + Malonic acid | Piperidine, Pyridine | Milder conditions; proceeds via condensation and subsequent decarboxylation. organic-chemistry.org |

| Perkin Reaction | 2-Fluoro-5-nitrobenzaldehyde + Acetic anhydride | Sodium acetate | Requires high temperatures (e.g., 180°C) and long reaction times (e.g., 8 hours). prepchem.com |

Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons) for Cinnamic Acid Framework Construction

Olefination reactions provide a highly reliable and versatile method for forming the carbon-carbon double bond of the cinnamic acid structure with excellent control over its location. libretexts.org

The Wittig reaction employs a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org For the synthesis of an ester precursor to 2-Fluoro-5-nitrocinnamic acid, 2-fluoro-5-nitrobenzaldehyde would be reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetate. The ylide itself is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com A significant advantage of the Wittig reaction is that the position of the double bond is unambiguously fixed. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgcore.ac.uk This reagent is generated by deprotonating a phosphonate ester, such as triethyl phosphonoacetate, with a base. The HWE reaction offers several advantages over the classical Wittig reaction, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgorgsyn.org Furthermore, the HWE reaction with stabilized phosphonates typically shows high selectivity for the formation of the (E)-alkene, which is the desired isomer for trans-cinnamic acids. wikipedia.orgresearchgate.net

| Reaction | Reactants | Key Reagent | Advantages |

|---|---|---|---|

| Wittig Reaction | 2-Fluoro-5-nitrobenzaldehyde + Haloacetate-derived phosphonium salt | Phosphorus Ylide | Fixes double bond location; tolerates various functional groups. libretexts.orglibretexts.org |

| Horner-Wadsworth-Emmons Reaction | 2-Fluoro-5-nitrobenzaldehyde + Triethyl phosphonoacetate | Phosphonate Carbanion | Excellent (E)-alkene selectivity; easy byproduct removal; more reactive than ylides. wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed C-H Olefination and Cross-Coupling Approaches

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as a powerful tool for C-C bond formation. The Heck reaction is particularly relevant for the synthesis of cinnamic acids. researchgate.net This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org

To synthesize an ester of 2-Fluoro-5-nitrocinnamic acid via the Heck reaction, a suitable aryl halide, such as 2-fluoro-5-nitro-iodobenzene, would be reacted with an acrylate (B77674) ester (e.g., ethyl acrylate). The catalyst system usually consists of a palladium source (like palladium(II) acetate) and a phosphine (B1218219) ligand, although ligandless systems have also been developed. rug.nl The reaction provides excellent stereoselectivity for the trans-isomer. organic-chemistry.org A significant advantage of this approach is the ability to construct the cinnamic acid framework from different starting materials compared to condensation or olefination methods.

Innovations in Green Chemistry and Sustainable Synthesis

Recent advancements in chemical synthesis have placed a strong emphasis on "green chemistry," aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and more efficient processes. bepls.com

Solvent-Free and Aqueous Medium Reactions for Environmental Impact Reduction

A major focus of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water, or by eliminating the solvent altogether.

Aqueous medium reactions have been developed for several of the classical synthetic routes. For instance, Wittig olefinations with water-soluble phosphoranes can be performed in aqueous solutions. researchgate.net The Heck reaction has also been successfully adapted to aqueous-biphasic systems, which allows for the easy separation of the product from the catalyst, which can remain in one of the phases. researchgate.net

Solvent-free reactions , often facilitated by microwave irradiation, represent another significant green innovation. theaic.org Knoevenagel condensations can be carried out efficiently under solvent-free conditions by reacting the aldehyde and malonic acid in the presence of a catalyst like LiCl, with microwave heating dramatically shortening reaction times and often leading to products with high purity. acs.org

Catalytic Systems and Recyclable Reagents in 2-Fluoro-5-nitrocinnamic Acid Synthesis

The development of recoverable and recyclable catalysts is a cornerstone of sustainable chemical manufacturing. researchgate.net In the context of synthesizing 2-Fluoro-5-nitrocinnamic acid, this applies particularly to palladium-catalyzed methods.

Control of Regio- and Stereoselectivity in Synthesis (E/Z Isomerism)

The geometric configuration of 2-Fluoro-5-nitrocinnamic acid is crucial for its subsequent reactivity and biological activity. The control over E/Z isomerism is primarily achieved by selecting the appropriate olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction and its modifications are powerful tools for this purpose.

The synthesis of the precursor, 2-fluoro-5-nitrobenzaldehyde, is a key initial step. This can be achieved through the nitration of 2-fluorobenzaldehyde (B47322) or via the oxidation of 2-fluoro-5-nitrotoluene. With the aldehyde in hand, stereoselective olefination reactions can be employed.

Synthesis of (E)-2-Fluoro-5-nitrocinnamic acid:

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of (E)-alkenes. alfa-chemistry.com In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde to form an alkene. For the synthesis of the ethyl ester of (E)-2-Fluoro-5-nitrocinnamic acid, triethyl phosphonoacetate is typically used. The reaction is generally carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) with a moderately strong base like sodium hydride (NaH). alfa-chemistry.com The subsequent hydrolysis of the resulting ethyl ester under acidic or basic conditions yields the desired (E)-2-Fluoro-5-nitrocinnamic acid. The high (E)-selectivity of the standard HWE reaction is attributed to the thermodynamic stability of the anti-periplanar transition state, which leads to the formation of the (E)-isomer. organic-chemistry.org

Table 1: Reaction Conditions for the Synthesis of (E)-2-Fluoro-5-nitrocinnamic acid ethyl ester via HWE Reaction

| Parameter | Condition |

| Aldehyde | 2-Fluoro-5-nitrobenzaldehyde |

| Phosphonate Reagent | Triethyl phosphonoacetate |

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Typical E/Z Ratio | >95:5 |

Synthesis of (Z)-2-Fluoro-5-nitrocinnamic acid:

To achieve high selectivity for the (Z)-isomer, a modification of the HWE reaction known as the Still-Gennari olefination is employed. tcichemicals.com This method utilizes phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate. The reaction is performed under kinetic control at low temperatures (typically -78 °C) with a strong, non-chelating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) to sequester the potassium cation. enamine.netnih.gov These conditions favor a transition state that leads to the formation of the (Z)-alkene. tcichemicals.com Subsequent hydrolysis of the ester provides (Z)-2-Fluoro-5-nitrocinnamic acid.

Table 2: Reaction Conditions for the Synthesis of (Z)-2-Fluoro-5-nitrocinnamic acid methyl ester via Still-Gennari Olefination

| Parameter | Condition |

| Aldehyde | 2-Fluoro-5-nitrobenzaldehyde |

| Phosphonate Reagent | Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate |

| Base | Potassium hexamethyldisilazide (KHMDS) |

| Additive | 18-crown-6 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Typical Z/E Ratio | >95:5 |

Another common method for the synthesis of cinnamic acids is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine with a catalytic amount of piperidine. researchgate.net While effective for the synthesis of cinnamic acids, the Knoevenagel condensation generally offers poor control over the E/Z stereochemistry, often resulting in a mixture of isomers. bepls.com The final product distribution can be influenced by reaction conditions, but achieving high selectivity for one isomer over the other can be challenging.

Scale-Up Considerations and Process Optimization for Academic Production

Transitioning a synthetic procedure from a small, exploratory scale to a larger, academic production scale (typically in the gram to multi-gram range) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Parameters Optimization:

For both the HWE and Still-Gennari reactions, a systematic optimization of reaction parameters is crucial. This involves:

Stoichiometry of Reactants: While a slight excess of the phosphonate reagent is often used on a small scale, for larger scales, it is economically and practically beneficial to use near-stoichiometric amounts of the reactants to simplify purification.

Concentration: The concentration of the reaction mixture can impact reaction rates and product yields. More concentrated solutions may lead to faster reactions but can also pose challenges with heat dissipation and stirring.

Temperature Control: Maintaining a consistent and controlled temperature is critical, especially for the highly exothermic addition of the base and for the stereoselectivity of the Still-Gennari reaction. For larger scale reactions, an ice bath or a cryocooler may be necessary to manage the reaction temperature effectively.

Addition Rate: The rate of addition of the base to the solution of the aldehyde and phosphonate reagent should be carefully controlled to prevent a rapid exotherm and potential side reactions. Slow, dropwise addition is recommended.

Work-up and Purification:

Scaling up the synthesis also necessitates adjustments to the work-up and purification procedures:

Quenching: The quenching of the reaction (e.g., with aqueous ammonium (B1175870) chloride for the HWE reaction) should be performed cautiously, as it can be exothermic.

Extractions: Liquid-liquid extractions will require larger glassware and volumes of solvents. The efficiency of the extraction process should be monitored, for instance by TLC analysis of the aqueous layer.

Purification: While small-scale reactions are often purified by column chromatography, this can be cumbersome and time-consuming for larger quantities. Recrystallization is a more practical and efficient method for purifying solid products like 2-Fluoro-5-nitrocinnamic acid on a larger scale. The choice of solvent for recrystallization is critical and should be determined through small-scale trials.

Safety Considerations:

Reagents: Sodium hydride is a flammable solid and reacts violently with water. Potassium hexamethyldisilazide is a strong base and is moisture-sensitive. Appropriate personal protective equipment (PPE) should be worn, and these reagents should be handled in an inert atmosphere (e.g., under nitrogen or argon).

Solvents: The use of larger volumes of flammable organic solvents like THF and DME increases the fire risk. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.

By carefully considering these factors, the stereoselective synthesis of (E)- and (Z)-2-Fluoro-5-nitrocinnamic acid can be successfully and safely scaled up for academic research purposes, providing sufficient quantities of these valuable isomers for further investigation.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrocinnamic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of a wide array of derivatives through esterification, amidation, and decarboxylation reactions.

Esterification and Amidation Reactions: Exploring Novel Coupling Reagents and Conditions

The conversion of 2-Fluoro-5-nitrocinnamic acid into its corresponding esters and amides is a fundamental transformation. Modern synthetic methods have moved beyond traditional acid-catalyzed esterification, employing a variety of coupling reagents to facilitate these reactions under milder conditions, thereby improving yields and minimizing side reactions.

Novel coupling reagents have been developed to streamline these processes. For instance, tropylium-based carbocation reagents have been shown to effectively mediate esterification and amidation under gentle conditions. rsc.orgsemanticscholar.org Another class of reagents, uronium-based compounds, are also utilized for their efficiency in promoting these transformations. semanticscholar.org The development of reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) allows for extremely rapid esterification, often within a minute, highlighting advancements in creating highly efficient and user-friendly methods. nih.gov

Microwave-assisted synthesis has also emerged as a powerful technique, particularly in solid-phase synthesis, where classical amide coupling reagents can be repurposed for efficient ester bond formation in significantly reduced reaction times. nih.gov These advanced methods offer robust alternatives for synthesizing derivatives of 2-Fluoro-5-nitrocinnamic acid.

Table 1: Overview of Modern Coupling Reagents for Esterification and Amidation

| Coupling Reagent Class | Example Reagent | Key Advantages | Relevant Citations |

|---|---|---|---|

| Carbocation-based | Tropylium salts | Mild reaction conditions, catalytic potential. | rsc.orgsemanticscholar.org |

| Uronium-based | HBTU, HATU | High efficiency, commonly used in peptide synthesis. | semanticscholar.org |

| Pyrimidine-based | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | Ultra-fast reactions (approx. 1 min), recyclable. | nih.gov |

| Classical Amide Reagents | Carbodiimides (e.g., DCC, EDC) | Well-established, effective with microwave assistance. | nih.gov |

Decarboxylation Pathways and Associated Derivatives

Decarboxylation, the removal of the carboxyl group with the release of carbon dioxide, represents a significant transformation pathway for cinnamic acids. nih.gov For 2-Fluoro-5-nitrocinnamic acid, this reaction would yield 2-fluoro-5-nitrostyrene, a valuable monomer for polymerization. This transformation can be achieved under various conditions, including thermal, catalytic, or enzymatic methods.

Bio-based vinylbenzenes are often produced through the decarboxylation of related aromatic α,β-unsaturated acids like ferulic and coumaric acids. researchgate.net These processes can be catalyzed by enzymes such as phenolic acid decarboxylases, which offer a green chemistry approach to the synthesis of styrene (B11656) derivatives. researchgate.net While direct enzymatic decarboxylation of 2-Fluoro-5-nitrocinnamic acid is not widely documented, the principles from related natural product biosynthesis suggest its feasibility. nih.govnih.gov

Alternatively, chemical methods using catalysts, such as copper complexes, can facilitate protodecarboxylation under microwave irradiation. organic-chemistry.org Oxidative decarboxylation is another pathway where the carboxylic acid can be converted into other functional groups like aldehydes or ketones in the presence of an oxidizing agent. organic-chemistry.org

Reactions of the Carbon-Carbon Double Bond

The alkene moiety in the cinnamic acid framework is susceptible to a variety of addition and cycloaddition reactions, allowing for significant structural modification and the introduction of new stereocenters.

Stereoselective Addition Reactions (e.g., Hydrogenation, Halogenation, Epoxidation, Dihydroxylation)

Addition reactions to the carbon-carbon double bond of 2-Fluoro-5-nitrocinnamic acid can be influenced by the electronic and steric nature of the substituted phenyl ring. Stereoselective reactions, which favor the formation of one stereoisomer over another, are of particular interest. masterorganicchemistry.com

Hydrogenation: Catalytic hydrogenation of the double bond would produce 2-Fluoro-5-nitrohydrocinnamic acid. The choice of catalyst and conditions can influence the stereochemical outcome if a chiral center is generated.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would lead to a dihalogenated derivative. The reaction mechanism typically proceeds through a halonium ion intermediate, resulting in anti-addition of the two halogen atoms.

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form an epoxide ring. The facial selectivity of the epoxidation can be influenced by nearby functional groups, potentially leading to a preferred diastereomer.

Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond. Stereoselective dihydroxylation can be achieved using reagents like osmium tetroxide (for syn-dihydroxylation) or through the hydrolysis of an epoxide (for anti-dihydroxylation).

The high π-diastereofacial selectivity observed in electrophilic additions to related complex molecules suggests that the substituents on the aromatic ring of 2-Fluoro-5-nitrocinnamic acid would similarly direct incoming reagents to one face of the double bond. researchgate.net

Table 2: Potential Stereoselective Addition Reactions

| Reaction | Reagent Example | Expected Product | Typical Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 2-Fluoro-5-nitrohydrocinnamic acid | Syn-addition |

| Bromination | Br₂ | 2,3-Dibromo-3-(2-fluoro-5-nitrophenyl)propanoic acid | Anti-addition |

| Epoxidation | m-CPBA | 3-(2-Fluoro-5-nitrophenyl)oxirane-2-carboxylic acid | Syn-addition |

| Dihydroxylation | OsO₄, NMO | 2,3-Dihydroxy-3-(2-fluoro-5-nitrophenyl)propanoic acid | Syn-addition |

Cycloaddition Reactions (e.g., Diels-Alder) with the Cinnamic Framework

Cycloaddition reactions are powerful tools for constructing cyclic systems. The double bond in 2-Fluoro-5-nitrocinnamic acid can participate as a 2π component in these reactions.

In a Diels-Alder reaction, the cinnamic acid derivative would act as the dienophile. Due to the electron-withdrawing nitro and fluoro groups on the phenyl ring, the double bond is electron-deficient, making it a suitable partner for electron-rich dienes. The reaction would form a six-membered ring with predictable stereochemistry.

Another important class is the [2+2] cycloaddition, which is typically induced photochemically. This reaction leads to the formation of a cyclobutane (B1203170) ring and is discussed further in the context of photodimerization. digitellinc.comresearchgate.net Other types of cycloadditions, such as [5+2] cycloadditions, are also utilized in synthetic chemistry to build complex ring systems, though their application to cinnamic acids is less common. rsc.orgyoutube.com

Isomerization Studies (E/Z) and Photodimerization

The double bond of 2-Fluoro-5-nitrocinnamic acid is typically found in the more stable trans or E-configuration. However, irradiation with UV light can provide the energy needed to overcome the rotational barrier of the double bond, leading to the formation of the cis or Z-isomer. nih.govrug.nl This photochemical E/Z isomerization is a reversible process, and the ratio of isomers at the photostationary state depends on the wavelength of light used. nih.gov

In parallel with isomerization, cinnamic acids are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to dimerization. digitellinc.com This photodimerization yields cyclobutane derivatives known as truxinic or truxillic acids. In solution, a mixture of products can result from the reaction of different isomers. However, performing the reaction in the solid state can exert lattice control, leading to a single, stereochemically pure product. digitellinc.comresearchgate.net The use of template molecules can also enforce a specific alignment of the cinnamic acid molecules, providing high regio- and diastereocontrol over the cycloaddition process. digitellinc.com

Modifications of the Aromatic Ring System

The reactivity of the benzene ring in 2-Fluoro-5-nitrocinnamic acid is dominated by the strong electron-withdrawing nature of the nitro group and the unique properties of the fluorine substituent. These groups influence the sites and types of reactions that can occur on the aromatic system.

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations. The conversion of 2-Fluoro-5-nitrocinnamic acid to 2-Fluoro-5-aminocinnamic acid is a pivotal step in the synthesis of more complex derivatives.

Research Findings:

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis. Common methods involve catalytic hydrogenation or the use of metallic reducing agents in acidic media. For the reduction of 2-Fluoro-5-nitrocinnamic acid, typical conditions would involve reacting the compound with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst or using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) libretexts.org.

Once the amino functionality is installed, it opens up numerous possibilities for derivatization:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to introduce new structural motifs or to protect the amino group during subsequent reactions.

Diazotization: Treatment of the aromatic amine with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures yields a diazonium salt. This intermediate is highly valuable and can be converted into a wide range of other functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.

N-Alkylation: The amino group can undergo alkylation, although direct alkylation can sometimes lead to over-alkylation. Reductive amination is an alternative method to achieve controlled mono-alkylation.

These derivatization reactions allow for the systematic modification of the molecule's properties, which is crucial in fields like medicinal chemistry and materials science. The derivatization of amino acids for analytical purposes is a common practice, often involving reagents that react with the amino group to form stable, easily detectable products mdpi.comspringernature.comresearchgate.netnih.govspringernature.com.

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | 2-Fluoro-5-aminocinnamic acid |

| Acylation | Acetyl chloride, Pyridine (B92270) | 2-Fluoro-5-acetamidocinnamic acid |

| Diazotization & Hydrolysis | 1. NaNO₂, HCl (0-5 °C) 2. H₂O, Δ | 2-Fluoro-5-hydroxycinnamic acid |

The molecular architecture of 2-Fluoro-5-nitrocinnamic acid makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction involves the displacement of the fluoride ion by a nucleophile. The success of this reaction is highly dependent on the electronic properties of the aromatic ring.

Research Findings:

The presence of the strongly electron-withdrawing nitro group positioned para to the fluorine atom is critical for activating the ring towards nucleophilic attack. This arrangement allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the oxygen atoms of the nitro group, thereby stabilizing it youtube.comlibretexts.org. Fluorine's high electronegativity contributes to the polarization of the C-F bond, making the carbon atom more electrophilic, and it is an effective leaving group in this context.

A closely related compound, 2-Fluoro-5-nitrobenzoic acid, is known to readily undergo SNAr reactions with various nucleophiles. For instance, it is used in the synthesis of complex heterocyclic systems like dibenz[b,f]oxazepin-11(10H)-ones and dibenzazocines by reacting it with the hydroxyl groups of aminophenols or phenols . This serves as a strong precedent, suggesting that 2-Fluoro-5-nitrocinnamic acid will exhibit similar reactivity. A wide range of nucleophiles can be employed in these reactions, including:

Amines: Primary and secondary amines can displace the fluorine atom to form N-arylated products.

Thiols: Thiolates are potent nucleophiles that react to form aryl thioethers.

Alkoxides and Phenoxides: These oxygen-based nucleophiles can be used to synthesize aryl ethers.

The kinetics of SNAr reactions are influenced by solvent polarity, with polar aprotic solvents like DMSO often favoring high conversion rates researchgate.net.

| Nucleophile | Reagent Example | Product Class | Significance |

|---|---|---|---|

| Primary Amine | Aniline | 2-Anilino-5-nitrocinnamic acid | Synthesis of diarylamine structures |

| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-5-nitrocinnamic acid | Formation of aryl thioethers |

| Alkoxide | Sodium methoxide | 2-Methoxy-5-nitrocinnamic acid | Synthesis of anisole derivatives |

In contrast to its high reactivity towards nucleophiles, the aromatic ring of 2-Fluoro-5-nitrocinnamic acid is strongly deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing effects of the substituents present.

Research Findings:

The outcome of an EAS reaction is governed by the directing effects and activating/deactivating nature of the substituents already on the ring total-synthesis.commasterorganicchemistry.comlibretexts.org.

Nitro Group (-NO₂): A powerful deactivating group that directs incoming electrophiles to the meta position.

Fluoro Group (-F): Deactivating due to its inductive effect but directs ortho and para due to resonance.

Acrylic Acid Group (-CH=CH-COOH): This group is conjugated with the ring and is deactivating, directing incoming electrophiles to the meta position.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis

Understanding the precise pathway through which a reaction proceeds is fundamental to optimizing conditions and predicting outcomes. For reactions involving 2-Fluoro-5-nitrocinnamic acid, particularly SNAr, mechanistic studies would rely heavily on kinetic measurements and spectroscopic monitoring.

The mechanism for SNAr reactions on electron-poor aromatic rings is well-documented and generally proceeds via a two-step addition-elimination pathway nih.gov. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group (fluorine) to form a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex libretexts.org. The second, faster step involves the expulsion of the leaving group (fluoride ion) to restore the aromaticity of the ring. In some cases, particularly with certain nucleophiles or substrates lacking strong activation, a concerted (cSₙAr) mechanism, where bond formation and bond-breaking occur in a single step, has been proposed nih.govnih.gov.

Kinetic Analysis: Kinetic studies would provide evidence for the proposed mechanism. For example, the rate of the SNAr reaction would be expected to show a first-order dependence on the concentration of both the 2-Fluoro-5-nitrocinnamic acid substrate and the nucleophile. This is consistent with the bimolecular nature of the rate-determining step (the formation of the Meisenheimer complex).

Spectroscopic Analysis: Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, thereby mapping the reaction course.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance is a powerful tool for structural elucidation. The substitution of the fluorine atom would result in the disappearance of ¹⁹F signals and characteristic changes in the ¹H and ¹³C NMR spectra, particularly for the aromatic carbons, confirming the formation of the product.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction's progress by observing the disappearance of the C-F bond vibration and the appearance of new bands corresponding to the bond formed with the nucleophile. For the reduction of the nitro group, the disappearance of the characteristic N-O stretching bands (~1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹) would provide clear evidence of the conversion.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products, confirming that the substitution or reduction has occurred as expected.

While no specific mechanistic studies for 2-Fluoro-5-nitrocinnamic acid were found, the principles derived from studies on analogous systems like 1-fluoro-2,4-dinitrobenzene provide a solid framework for predicting its behavior nih.gov. Spectroscopic analysis of related fluorinated cinnamic acid derivatives has been performed to confirm their structure, demonstrating the utility of these techniques nih.gov.

Computational and Theoretical Chemistry Studies of 2 Fluoro 5 Nitrocinnamic Acid

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov These calculations provide fundamental information about the distribution of electrons and the energies of molecular orbitals, which in turn dictate the molecule's reactivity and properties.

For 2-Fluoro-5-nitrocinnamic acid, DFT calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govemerginginvestigators.org In nitrogen-based drugs, a HOMO-LUMO gap between 3.5-4.5 eV is often associated with appropriate stability and reactivity. emerginginvestigators.org The presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Another key output is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For 2-Fluoro-5-nitrocinnamic acid, the MEP would show negative potential (red/yellow) around the highly electronegative oxygen atoms of the nitro and carboxyl groups, and the fluorine atom, indicating these as sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, marking them as sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of 2-Fluoro-5-nitrocinnamic Acid

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Moderately low | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Low | Electron-withdrawing groups lower this energy, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Narrow to moderate | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Dipole Moment | High | The molecule is highly polar due to electronegative F, O, and N atoms, affecting solubility and intermolecular interactions. |

| MEP | Distinct polar regions | Negative potential on O and F atoms; positive potential on acidic H. Guides understanding of intermolecular interactions. |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis of 2-Fluoro-5-nitrocinnamic acid involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary sources of conformational isomerism are the rotation about the Cα-Cβ single bond of the acrylic acid side chain and the orientation of the carboxylic acid group itself (s-cis vs. s-trans). scielo.org.mxjmcs.org.mx

A Potential Energy Surface (PES) scan is a computational technique used to map these conformational changes. uni-muenchen.deq-chem.comq-chem.com By systematically rotating specific dihedral angles and calculating the energy at each step, a PES can be generated. This map reveals the lowest-energy (most stable) conformers as minima on the surface and the energy barriers (transition states) that separate them. scm.com For the parent cinnamic acid, the s-cis and s-trans conformers are known to be close in energy, and a similar situation is expected for its derivatives. scielo.org.mx The bulky nitro group and the fluorine atom at positions 5 and 2, respectively, would introduce steric and electronic effects that influence the preferred orientation of the acrylic acid side chain relative to the aromatic ring.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. faccts.de These predictions are based on the calculated magnetic shielding around each nucleus. For 2-Fluoro-5-nitrocinnamic acid, calculations would provide distinct chemical shifts for the aromatic, vinylic, and carboxylic acid protons and carbons, aiding in the assignment of experimental spectra. nih.govnmrdb.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, showing the frequencies and intensities of characteristic absorption bands. For this molecule, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid, the C=C stretch of the alkene, the asymmetric and symmetric N-O stretches of the nitro group, and the C-F stretch.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. researchgate.netresearchgate.netmdpi.com The calculation identifies the wavelengths of maximum absorbance (λmax) and the nature of the electronic transitions, such as π → π* transitions, which are expected to be prominent in this conjugated system. scielo.org.mxacademie-sciences.fr The presence of the nitro and fluoro groups as substituents on the cinnamic acid backbone would be predicted to cause shifts in the λmax compared to the parent molecule.

Table 2: Predicted Spectroscopic Data for 2-Fluoro-5-nitrocinnamic Acid

| Spectrum | Feature | Predicted Wavenumber/Shift |

|---|---|---|

| IR | O-H stretch (Carboxylic Acid) | ~3500-3300 cm⁻¹ |

| C=O stretch (Carboxylic Acid) | ~1720-1680 cm⁻¹ | |

| C=C stretch (Alkene) | ~1640-1620 cm⁻¹ | |

| N-O asymmetric stretch | ~1550-1510 cm⁻¹ | |

| N-O symmetric stretch | ~1360-1320 cm⁻¹ | |

| C-F stretch | ~1250-1100 cm⁻¹ | |

| ¹³C NMR | Carbonyl (C=O) | ~168-172 ppm |

| Aromatic & Vinylic Carbons | ~115-160 ppm | |

| ¹H NMR | Carboxylic Acid (COOH) | ~12-13 ppm |

| Aromatic & Vinylic Protons | ~6.5-8.5 ppm |

| UV-Vis | λmax (π → π* transition) | ~280-320 nm |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. wikipedia.org

A QSAR model for derivatives of 2-Fluoro-5-nitrocinnamic acid could be developed to predict a specific biological activity, such as antimicrobial or anticancer efficacy. researchgate.netnih.govnih.gov This involves several steps:

Data Set Generation: A series of analogues would be synthesized or computationally designed.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). mdpi.com

Model Building: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets. researchgate.net

Similarly, a QSPR model could be developed to predict a physical property, such as melting point, solubility, or thermal stability. For instance, QSPR models for nitroaromatic compounds have been successfully used to predict their thermal stability, a key property for safety assessment. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Applicable to Derivatives)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein receptor. nih.govthepharmajournal.comsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding mechanisms of action.

For derivatives of 2-Fluoro-5-nitrocinnamic acid, docking studies could be used to explore their potential as enzyme inhibitors. For example, various cinnamic acid derivatives have been studied as inhibitors of targets like xanthine (B1682287) oxidase or matrix metalloproteinases. nih.govkoreascience.kr The process involves:

Preparing the 3D structures of the ligand (the derivative) and the target protein.

Using a docking algorithm to place the ligand into the protein's binding site in multiple possible conformations.

Scoring the poses based on a function that estimates the binding free energy (e.g., in kcal/mol). A lower score typically indicates a more favorable interaction.

Analyzing the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. koreascience.kr

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify intermediate structures and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov

For 2-Fluoro-5-nitrocinnamic acid, theoretical studies could investigate various reactions, such as its synthesis, degradation, or metabolic pathways. For example, the mechanism of its synthesis via a Knoevenagel or Perkin reaction could be modeled. DFT calculations would be used to:

Optimize the geometries of the reactants, products, intermediates, and the transition state.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Perform frequency calculations to confirm that the transition state structure has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Such studies provide fundamental insights into reaction feasibility, kinetics, and selectivity, complementing experimental investigations. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Fluoro-5-nitrocinnamic acid |

| Cinnamic acid |

Applications As a Synthetic Building Block and Precursor in Advanced Synthesis

Role in the Synthesis of Complex Organic Molecules

The compound serves as a versatile starting material for constructing intricate molecular architectures, particularly heterocyclic systems and analogs of natural products.

Precursor to Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structures. sciencescholar.usmdpi.com 2-Fluoro-5-nitrocinnamic acid is an adept precursor for synthesizing fluorinated heterocycles due to its collection of reactive sites. e-bookshelf.de

The fluorine atom, activated by the para-nitro group, can be readily displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of oxygen or nitrogen nucleophiles, leading to the formation of ring structures. For example, a related compound, 2-fluoro-5-nitrobenzoic acid, is used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones through its reaction with 2-aminophenols. Similarly, the functional groups of 2-Fluoro-5-nitrocinnamic acid can be manipulated to build complex heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions with the acrylic acid side chain to form quinoline-based structures. The double bond can also be utilized in cycloaddition or Michael addition reactions to construct various five- and six-membered rings. nih.gov

Scaffold for Natural Product Analogs and Bioinspired Syntheses

Natural products provide inspiration for the development of new therapeutic agents, but their complex structures often pose significant synthetic challenges. nih.gov Synthetic building blocks like 2-Fluoro-5-nitrocinnamic acid allow chemists to construct simplified, yet biologically active, analogs. The cinnamic acid core is a common motif in nature, found in the shikimate and phenylpropanoid pathways that produce many aromatic natural products. jocpr.com

By using 2-Fluoro-5-nitrocinnamic acid as a scaffold, researchers can systematically introduce modifications to probe structure-activity relationships. The fluorine atom is particularly valuable in this context, as its incorporation can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability—a common strategy in modern drug discovery. This approach enables the creation of novel compounds that mimic the biological activity of a natural product but possess improved pharmacological properties. researchgate.net

Strategic Utilization in Rational Drug Design and Medicinal Chemistry Research

The unique electronic and structural properties of 2-Fluoro-5-nitrocinnamic acid make it a powerful tool in the rational design of new drugs.

Intermediate for Pharmacologically Relevant Derivatives with Modified Biological Profiles

The cinnamic acid scaffold and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov 2-Fluoro-5-nitrocinnamic acid serves as an excellent starting point for creating libraries of new chemical entities for biological screening. Each functional group on the molecule can be selectively modified to fine-tune its properties.

For instance, the carboxylic acid can be converted into a variety of esters and amides, which can alter the compound's solubility and cell permeability. jocpr.com The nitro group can be reduced to an amine, providing a new site for substitution. The fluorine atom enhances the acidity of the carboxylic acid and can form key interactions with biological targets. This modular approach allows for the systematic optimization of a lead compound to enhance its potency and selectivity.

| Modification Site | Derivative Class | Potential Change in Biological Profile |

|---|---|---|

| Carboxylic Acid | Esters, Amides | Altered solubility, cell permeability, and metabolic stability; potential for enhanced antimicrobial or anticancer activity. jocpr.com |

| Nitro Group | Amines, Amides | Introduction of a basic center, enabling new hydrogen bonding interactions and potential for different receptor binding or enzyme inhibition. |

| Alkene Double Bond | Alkanes (via reduction) | Increased flexibility of the side chain, potentially altering binding conformation and target specificity. |

| Fluorine Atom | (Substitution via SNAr) | Introduction of new functional groups (e.g., methoxy, amino) to probe binding pocket interactions and modulate electronic properties. |

Scaffold for Ligand Design and Optimization to Modulate Specific Biological Targets

In rational drug design, a scaffold is a core molecular structure upon which modifications are made to optimize binding to a specific biological target, such as an enzyme or receptor. The relatively rigid structure of the cinnamic acid backbone makes it an ideal scaffold for presenting functional groups in a well-defined spatial orientation. nih.gov

The fluorine atom and the nitro group contribute significantly to the molecule's potential as a ligand. Fluorine can participate in favorable electrostatic interactions and can displace water molecules from binding pockets, increasing binding affinity. The nitro group is a strong hydrogen bond acceptor and its electron-withdrawing nature polarizes the aromatic ring. These features can be exploited to design ligands that fit precisely into the active site of a target protein, leading to highly selective and potent inhibitors or modulators.

Development of Precursors for Advanced Materials (e.g., Polymers, Photoreactive Systems)

Beyond its biomedical applications, the cinnamic acid framework is a known precursor for functional polymers and materials. The incorporation of fluorine and nitro functionalities can be used to develop advanced materials with tailored properties.

The carboxylic acid group allows 2-Fluoro-5-nitrocinnamic acid to be used as a monomer in polycondensation reactions to form polyesters and polyamides. The resulting polymers would possess unique characteristics imparted by the fluoro and nitro substituents, such as increased thermal stability, altered refractive index, and different chemical resistance compared to their non-substituted counterparts. The structure of 2,5-furandicarboxylic acid, for example, is noted for its utility as a polymer precursor for materials intended to rival petroleum-based plastics like PET. nih.gov

Furthermore, the conjugated double bond in the cinnamic acid moiety is photoreactive. Upon exposure to ultraviolet (UV) light, cinnamate-containing molecules can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring. This photochemical reaction can be used to cross-link polymer chains, forming robust networks. This property is the basis for photoresists used in microlithography and for the development of other photoreactive systems, such as materials for optical data storage or light-responsive coatings.

| Material Type | Key Molecular Feature | Potential Application |

|---|---|---|

| Specialty Polyesters/Polyamides | Carboxylic acid, Fluoro/Nitro groups | High-performance plastics with enhanced thermal stability and specific optical properties. |

| Photoreactive Polymers | Alkene double bond (cinnamate) | Negative-tone photoresists for electronics manufacturing, UV-curable coatings, and adhesives. |

| Functional Surfaces | All functional groups | Modification of surfaces to control properties like wettability, chemical reactivity, or biocompatibility. |

Mechanistic Biological and Pharmacological Research Perspectives

Investigations into Molecular Mechanisms of Biological Activity

The biological activity of 2-fluoro-5-nitrocinnamic acid and its derivatives is a subject of ongoing research, with studies pointing towards several molecular mechanisms. These compounds have demonstrated potential antimicrobial, antifungal, and anticancer activities. The presence of the fluorine atom and the nitro group on the cinnamic acid backbone are crucial for their biological effects. The fluorine atom can enhance the molecule's binding affinity to specific targets, thereby increasing its potency. Simultaneously, the nitro group may undergo reduction to create reactive intermediates that interact with enzymes and other proteins, leading to either inhibition or activation of biological pathways.

Cinnamic acid derivatives have been identified as inhibitors of various enzymes, a key mechanism behind their therapeutic potential.

Benzoate (B1203000) 4-Hydroxylase (CYP53): One of the notable targets for cinnamic acid derivatives is the fungal enzyme benzoate 4-hydroxylase (CYP53). This enzyme is critical for the detoxification of benzoate, an intermediate in the metabolism of aromatic compounds in fungi. Since CYP53 is unique to fungi, it presents a promising target for the development of novel antifungal drugs. nih.gov Studies have shown that several cinnamic acid derivatives exhibit significant antifungal activity against various fungi, including Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.govresearchgate.net The mechanism of action involves the inhibition of CYP53A15 enzymatic activity. nih.gov Research has demonstrated that cinnamic acid and some of its derivatives directly inhibit this enzyme, highlighting a potential inhibitor-target system for antifungal drug development. nih.gov

The kinetics of enzyme inhibition can be analyzed using graphical methods, such as Michaelis-Menten and Lineweaver-Burk plots, to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and to calculate kinetic parameters like K(_m) and V(_max). nih.govkhanacademy.org For instance, competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.

Protein Tyrosine Phosphatases (PTPs): Protein tyrosine phosphatases (PTPs) are another class of enzymes that are potential targets for therapeutic intervention in various diseases, including cancer. nih.govresearchgate.net PTPs, along with protein tyrosine kinases (PTKs), regulate cellular signaling pathways involved in processes like cell growth, migration, and differentiation. nih.gov Dysregulation of tyrosine phosphorylation is implicated in numerous human diseases. nih.gov While several PTK inhibitors are in clinical use, the development of PTP-targeted drugs is still an active area of research. nih.gov The inhibition of PTPs can unmask or potentiate cellular responses. For example, PTP inhibitors have been shown to evoke vasoconstrictor effects in the presence of certain agonists by shifting the balance of tyrosine phosphorylation in smooth muscle cells. nih.gov

The following table summarizes the inhibitory actions on these enzymes:

| Enzyme Target | Organism/System | Biological Effect of Inhibition |

| Benzoate 4-Hydroxylase (CYP53) | Fungi (e.g., Cochliobolus lunatus) | Antifungal activity by disrupting benzoate detoxification. nih.gov |

| Protein Tyrosine Phosphatases (PTPs) | Mammalian cells | Modulation of cellular signaling, potential for anticancer and other therapeutic applications. nih.govnih.gov |

Understanding the interaction between a ligand like 2-fluoro-5-nitrocinnamic acid and its biological target is fundamental to drug design. Both in silico (computational) and in vitro (experimental) methods are employed for this purpose.

In Silico Approaches: Computational methods, often referred to as target fishing, are used to predict potential drug-target interactions. unipi.it These strategies can be ligand-based, which rely on the principle that structurally similar compounds may have similar biological activities, or receptor-based, which involve docking the ligand into the three-dimensional structure of the protein target. unipi.it Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a receptor, providing insights into the mechanism of action. researchgate.netnih.gov For instance, in silico screening of curcumin (B1669340) compounds has been used to identify novel derivatives with improved binding properties to cancer-related proteins like EGFR and NF-κB. mdpi.com

In Vitro Techniques: Experimental receptor binding assays are crucial for validating computational predictions and quantifying the interaction between a ligand and its target. nih.gov Techniques like filtration assays and scintillation proximity assays (SPA) are commonly used. nih.gov Microscale thermophoresis is another biophysical assay that can be used to study these interactions by measuring the directed movement of molecules in a temperature gradient. mdpi.com These studies can determine key parameters such as the equilibrium dissociation constant (K(_D)), which is a measure of the binding affinity between the ligand and the receptor. mdpi.com

The biological effects of compounds like 2-fluoro-5-nitrocinnamic acid are often the result of their ability to modulate complex cellular signaling pathways. Flavonoids and other phenolic compounds, a class to which cinnamic acid derivatives belong, are known to exert their effects by interacting with various protein and lipid kinase signaling pathways. nih.gov

For example, p-hydroxycinnamic acid has been shown to inhibit T-cell activation by modulating the protein kinase C-θ-dependent pathway. nih.gov This compound was found to inhibit the production of interleukin-2 (B1167480) (IL-2) in Jurkat T cells and human peripheral blood leukocytes. nih.gov It achieved this by dramatically inhibiting the accumulation and phosphorylation of PKC-θ at the immunological synapse, as well as inhibiting ERK and p38 kinase phosphorylation. nih.gov This ultimately led to the inhibition of both AP-1 and NF-κB promoter activities, demonstrating a clear immunosuppressive effect on activated T cells. nih.gov

The modulation of such pathways can have a wide range of cellular consequences, including effects on cell survival, proliferation, differentiation, and apoptosis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for 2-Fluoro-5-nitrocinnamic Acid Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. rsdjournal.orgresearchgate.net These studies help in the rational design of more potent and selective drug candidates.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For cinnamic acid derivatives, several structural features have been identified as crucial for their biological activities.

Studies on hydroxycinnamic acid derivatives have revealed that specific structural elements are required for synergistic effects with other compounds in inducing cytotoxicity in acute myeloid leukemia cells. nih.govnih.gov These critical features include:

A para-hydroxyl group on the phenolic ring. nih.govnih.gov

The carbon C7–C8 double bond in the cinnamic acid backbone. nih.govnih.gov

A methyl-esterified carboxyl group. nih.govnih.gov

For antifungal activity, the presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the efficacy of cinnamic acid derivatives. mdpi.com SAR studies on coumarin (B35378) derivatives, which share structural similarities, also demonstrated that O-substitutions and the presence of electron-withdrawing groups like a nitro group favor antifungal activity. mdpi.com

The specific placement of fluoro and nitro groups on the cinnamic acid ring significantly influences its biological properties.

Fluoro Substituent: The fluorine atom, due to its high electronegativity and small size, can alter the electronic properties of the molecule and enhance its binding affinity to target proteins. In a study on ring-fluorinated norepinephrines, the position of the fluorine substituent was shown to confer specificity for different adrenergic receptors. nih.gov For example, 2-fluoronorepinephrine was found to be a nearly pure beta-adrenergic agonist, while 6-fluoronorepinephrine acted as an alpha-adrenergic agonist. nih.gov This specificity was attributed to changes in the affinity of these analogues for the respective receptors. nih.gov

Nitro Substituent: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity and biological interactions. cymitquimica.com It can enhance the acidity of the carboxylic acid group and may be involved in forming reactive intermediates through reduction, which can then interact with biological macromolecules. The presence of a nitro group has been shown to contribute positively to the fungicidal activity of coumarin derivatives. mdpi.com

The combination of both fluoro and nitro substituents in 2-fluoro-5-nitrocinnamic acid creates a unique electronic and steric profile that likely contributes to its specific biological activities, although detailed SAR studies on this particular compound are still emerging.

Target Identification and Validation in Relevant Biological Systems (for Derived Compounds)

The identification and validation of specific biological targets are crucial steps in understanding the mechanism of action of bioactive compounds and advancing them through the drug discovery pipeline. For derivatives of 2-Fluoro-5-nitrocinnamic acid, research efforts are directed towards elucidating their molecular interactions within biological systems to identify the proteins, enzymes, or receptors through which they exert their pharmacological effects. This process involves a combination of computational, biochemical, and cell-based assays to pinpoint and confirm the molecular targets.

The general class of cinnamic acid derivatives has been explored for a variety of biological activities, and this provides a foundation for investigating the specific targets of 2-Fluoro-5-nitrocinnamic acid-derived compounds. For instance, cinnamic acid and its analogues have inspired the design of inhibitors for oncogenic protein kinases. nih.gov These enzymes play a critical role in cell signaling pathways that are often dysregulated in diseases like cancer. nih.gov The inhibition of such kinases can occur through various modes, including ATP-competitive, non-competitive, or mixed-competitive mechanisms. nih.gov Subtle modifications to the chemical structure of these derivatives can significantly influence their kinase selectivity. nih.gov

Furthermore, the broader family of cinnamic acid derivatives has been shown to exhibit a range of biological effects, including antimicrobial and anticancer activities. nih.gov The nature and position of substituents on the cinnamic acid scaffold play a significant role in determining the biological efficacy of the synthesized compounds. nih.gov For example, the presence of electron-withdrawing groups can enhance the antifungal activity of certain cinnamic acid derivatives. nih.gov

While the direct biological targets of compounds specifically derived from 2-Fluoro-5-nitrocinnamic acid are not extensively detailed in currently available public literature, the established activities of related cinnamic acid derivatives provide a logical starting point for target identification studies. The validation of these potential targets would then proceed through rigorous experimental verification. This typically involves in vitro assays to confirm direct binding and inhibition of the target protein, followed by cell-based assays to demonstrate that the compound's biological effect is a direct consequence of its interaction with the identified target. Further validation in more complex biological systems, such as animal models, would be necessary to establish a clear link between target engagement and therapeutic efficacy.

Advanced Analytical Methodologies in 2 Fluoro 5 Nitrocinnamic Acid Research

Development of Novel Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment

The analysis and purification of 2-Fluoro-5-nitrocinnamic acid and its related mixtures rely heavily on modern chromatographic methods. Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of resolution, speed, and solvent consumption. mdpi.com For purity assessment, UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF-MS), provides a robust platform for the detection, identification, and quantification of the target compound alongside any synthesis-related impurities or degradation products. mdpi.compensoft.net

Method development for 2-Fluoro-5-nitrocinnamic acid typically involves reversed-phase chromatography, utilizing a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a modifier like formic acid to ensure protonation of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This setup allows for the effective separation of compounds with varying polarities. The purity assessment is not only based on the primary peak's retention time but also on the detection of co-eluting species and isomers, which can be resolved with high-efficiency columns and advanced detectors.

Table 1: Illustrative UHPLC-MS Data for Purity Analysis of a 2-Fluoro-5-nitrocinnamic Acid Sample

| Peak No. | Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Identity |

| 1 | 2.15 | 184.0048 | 2-Fluoro-5-nitrobenzoic acid (precursor) |

| 2 | 3.48 | 210.0208 | 2-Fluoro-5-nitrocinnamic acid |

| 3 | 3.61 | 210.0208 | Isomer (e.g., cis-isomer) |

| 4 | 4.22 | 226.0157 | Dimerization by-product |

Note: This data is illustrative and represents typical results obtained from such an analysis.

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS, Solid-State NMR for Polymorphs)

Spectroscopic techniques are indispensable for the unequivocal structural elucidation of 2-Fluoro-5-nitrocinnamic acid.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, typically with sub-ppm mass accuracy. researchgate.netresearchgate.net This precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov Electrospray ionization (ESI) in negative mode is commonly used for this compound, detecting the deprotonated molecule [M-H]⁻.

Table 2: HRMS Data for 2-Fluoro-5-nitrocinnamic Acid

| Parameter | Value |

| Molecular Formula | C₉H₆FNO₄ |

| Calculated Exact Mass | 211.02298 |

| Observed m/z [M-H]⁻ | 210.01571 |

| Mass Accuracy | < 5 ppm |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While one-dimensional ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are employed for unambiguous assignment of all proton and carbon signals, especially for complex aromatic and vinylic systems. nationalmaglab.org

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which would confirm the connectivity between the two vinylic protons of the cinnamic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

Solid-State NMR (ssNMR) for Polymorphs: Crystalline organic compounds like 2-Fluoro-5-nitrocinnamic acid can exist in different solid-state forms known as polymorphs. semanticscholar.org These polymorphs have the same chemical composition but differ in their crystal lattice arrangements, which can affect physical properties. Solid-state NMR is a powerful, non-destructive technique for characterizing these forms. bruker.com Since the local electronic environment of each nucleus is sensitive to intermolecular interactions and molecular packing, different polymorphs will give rise to distinct ¹³C and ¹⁵N ssNMR spectra. researchgate.netcardiff.ac.uk This makes ssNMR an excellent tool for identifying and quantifying different polymorphic forms in a bulk sample.

Electrochemical Studies of the Compound and its Derivatives

The electrochemical behavior of 2-Fluoro-5-nitrocinnamic acid is primarily dictated by the reducible nitro group attached to the aromatic ring. The study of its electrochemistry provides insight into its redox properties and potential reaction pathways. Nitroaromatic compounds are known to undergo a series of reduction steps. dtic.milnih.gov

The primary electrochemical process observed for 2-Fluoro-5-nitrocinnamic acid using techniques like cyclic voltammetry is the irreversible reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to an amine (-NH₂) group. dtic.mil This multi-step reduction involves a series of electron and proton transfer reactions. The reduction potential is influenced by the electron-withdrawing effects of the fluorine atom and the carboxylic acid group, which can facilitate the initial electron transfer.

Furthermore, the α,β-unsaturated system of the cinnamic acid moiety can also be electrochemically active, potentially undergoing reduction or participating in electro-polymerization reactions under certain conditions, similar to other cinnamic acid derivatives. beilstein-journals.orgdergipark.org.tr Electrochemical studies can thus be used to explore synthetic transformations, such as the selective reduction of the nitro group to synthesize amino derivatives like 2-Fluoro-5-aminocinnamic acid.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

Future research into 2-Fluoro-5-nitrocinnamic acid is likely to focus on leveraging its unique electronic properties to uncover novel reactivity patterns. The presence of both a fluorine atom and a nitro group on the aromatic ring, in conjunction with the acrylic acid moiety, creates a unique chemical environment that could be exploited for unprecedented synthetic transformations.

The fluorine atom, being highly electronegative, and the strong electron-withdrawing nitro group are expected to influence the reactivity of the entire molecule. For instance, in the related compound 2-fluoro-5-nitrobenzoic acid, the fluorine atom is activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the para-nitro group. chemicalbook.com Similar reactivity could be explored for 2-Fluoro-5-nitrocinnamic acid, opening pathways to a variety of derivatives.

Future synthetic explorations could include:

Catalyst-Free Reactions: Investigating nucleophilic displacement reactions with various carbon nucleophiles in environmentally friendly solvents like water. rsc.org

Photochemical Nitration: Exploring green chemistry approaches, such as photochemical nitration, to introduce additional nitro groups or functionalize the aromatic ring under mild conditions. researchgate.netmjcce.org.mk

Advanced Catalytic Systems: Employing modern catalytic systems to achieve highly selective and efficient derivatization of the cinnamic acid core. nih.gov

These investigations will be crucial in expanding the synthetic utility of 2-Fluoro-5-nitrocinnamic acid and providing access to novel molecular architectures.